molecular formula C12H17ClN2O2 B2399011 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one CAS No. 2411217-28-0

2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one

Cat. No.: B2399011
CAS No.: 2411217-28-0
M. Wt: 256.73
InChI Key: FGOYINDEEOCOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one is a synthetic organic compound that features a morpholine ring substituted with a 1-methylpyrrole group and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one typically involves the reaction of 1-methylpyrrole with morpholine under specific conditions to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid.

Scientific Research Applications

2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of morpholine and pyrrole derivatives with biological targets.

    Materials Science: It can be incorporated into polymers or other materials to modify their properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modification of the target’s function, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]ethanone
  • 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]butan-1-one

Uniqueness

2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-9(13)12(16)15-6-7-17-8-11(15)10-4-3-5-14(10)2/h3-5,9,11H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOYINDEEOCOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1C2=CC=CN2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.